N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Description

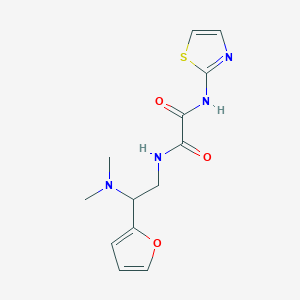

N1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylamino-furan-ethyl group at the N1 position and a thiazol-2-yl substituent at the N2 position.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEDDKQZNVKPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The compound features a furan ring and a thiazole moiety, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 941933-62-6 |

Synthesis

The synthesis of this oxalamide typically involves the following steps:

- Formation of the furan derivative : Dimethylaminomethylation of furan.

- Thiazole formation : Synthesis of thiazole derivatives through condensation reactions.

- Coupling reaction : The final step involves the coupling of the two intermediates to form the oxalamide linkage.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiazole rings exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The IC50 values indicate a promising potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HCT116 | 15 |

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Molecular docking studies suggest that this compound may inhibit key enzymes associated with bacterial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A case study involving a series of oxalamides demonstrated that modifications in the structure significantly affected their antimicrobial potency. The introduction of dimethylamino and thiazole groups enhanced activity against resistant strains of bacteria.

- Cytotoxicity Testing : In another study, various derivatives were tested for their cytotoxic effects on cancer cell lines, revealing that the presence of the furan ring contributed to increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides and Amides

Structural Analogues in Flavoring Agents

The oxalamide class includes compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a potent umami flavor enhancer. Key comparisons:

Key Insights :

- The dimethylamino-furan group in the target compound may enhance solubility compared to S336’s methoxybenzyl group.

- Thiazol vs. pyridyl substituents could alter receptor binding (e.g., TAS1R1/TAS1R3 umami receptors targeted by S336) .

- Both compounds likely share metabolic stability due to the oxalamide backbone, which resists hydrolysis .

Thiazol-2-yl Acetamide Derivatives

N-(1,3-thiazol-2-yl)acetamides, such as 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , are structurally related due to the thiazol moiety. Comparisons:

Key Insights :

- The oxalamide backbone in the target compound may confer greater metabolic stability than acetamides, which can undergo hydrolysis .

Thiazolidinone-Based Compounds

describes thiazolidinone derivatives (e.g., compounds 9–13) with thioxoacetamide backbones. While structurally distinct, these highlight trends in substituent effects:

Key Insights :

- Thiazolidinone derivatives exhibit higher melting points (~150–200°C), suggesting stronger intermolecular forces than oxalamides .

- Electron-withdrawing groups (e.g., nitro-furyl in compound 12 ) reduce yields, a consideration for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.